8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate
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Overview
Description
8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate is a complex organic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indole core: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Functionalization of the indole ring: This involves introducing various substituents at specific positions on the indole ring.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the indole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and natural products.
Biological Studies: The compound’s unique structure allows it to interact with specific biological targets, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and dioxo groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the indole core can interact with aromatic residues in protein binding sites, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents.
Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both sulfonyl and dioxo groups enhances its potential for diverse chemical reactions and biological interactions .
Properties
CAS No. |
106674-03-7 |
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Molecular Formula |
C27H20N2O8S |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate |
InChI |
InChI=1S/C27H20N2O8S/c1-15-8-10-17(11-9-15)38(34,35)29-20(27(33)36-2)12-18-21-19(13-28-22(21)24(30)25(31)23(18)29)26(32)37-14-16-6-4-3-5-7-16/h3-13,28H,14H2,1-2H3 |
InChI Key |
AVADCSIAVBNFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=O)C(=O)C4=C3C(=CN4)C(=O)OCC5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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